An In-depth Technical Guide to the Mechanism of Action of 2-Methylthioadenosine 5'-diphosphate Trisodium Salt
An In-depth Technical Guide to the Mechanism of Action of 2-Methylthioadenosine 5'-diphosphate Trisodium Salt
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of 2-Methylthioadenosine 5'-diphosphate (2-MeSADP) Bioactivity
2-Methylthioadenosine 5'-diphosphate trisodium salt (2-MeSADP) is a potent and selective agonist for several P2Y purinergic receptors, playing a critical role in various physiological processes, most notably platelet activation and aggregation. This guide elucidates the intricate molecular mechanisms orchestrated by 2-MeSADP, providing a comprehensive resource for researchers in pharmacology and drug development.
2-MeSADP exerts its effects by binding to and activating specific G protein-coupled receptors (GPCRs) of the P2Y family. The primary targets of 2-MeSADP are the P2Y₁, P2Y₁₂, and P2Y₁₃ receptors.[1][2][3] The activation of these receptors initiates distinct downstream signaling cascades that culminate in a cellular response.
The interaction of 2-MeSADP with these receptors is characterized by high affinity and potency. Upon binding, it induces a conformational change in the receptor, facilitating the coupling and activation of intracellular heterotrimeric G proteins. The specific G protein activated is dependent on the P2Y receptor subtype.
Quantitative Analysis of 2-MeSADP Receptor Affinity and Potency
The efficacy of 2-MeSADP as a P2Y receptor agonist has been quantified in numerous studies. The following tables summarize the key affinity (Ki), potency (EC₅₀), and inhibitory concentration (IC₅₀) values reported in the literature.
| Receptor Subtype | Species | Parameter | Value | Reference |
| P2Y₁ | Human | pEC₅₀ | 8.29 | [1] |
| P2Y₁₂ | Human | EC₅₀ | 5 nM | [1][3] |
| P2Y₁₃ | Human | EC₅₀ | 19 nM | [1][3] |
| P2Y₁₃ | Mouse | EC₅₀ | 6.2 nM | [1] |
| P2Y₆ | Rat | pEC₅₀ | 5.75 | [1] |
| Ligand | Receptor | Parameter | Value | Reference |
| ADP | P2Y₁₂ | Ki | 3.5 µM | [4] |
| ATP | P2Y₁₂ | Ki | 7 µM | [4] |
| 2-azido-ADP | P2Y₁₂ | Ki | 0.12 µM | [4] |
| IDP | P2Y₁₂ | Ki | 150 µM | [4] |
| GDP | P2Y₁₂ | Ki | 350 µM | [4] |
| AMP | P2Y₁₂ | Ki | 800 µM | [4] |
Signaling Pathways Activated by 2-MeSADP
The binding of 2-MeSADP to its cognate P2Y receptors triggers two primary signaling pathways, largely dictated by the G-protein to which the receptor is coupled.
The Gq-P2Y₁ Pathway and Calcium Mobilization
The P2Y₁ receptor is coupled to the Gq family of G proteins.[5][6] Activation of P2Y₁ by 2-MeSADP leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular Ca²⁺ is a critical event in platelet shape change.[7][8]
The Gi-P2Y₁₂/P2Y₁₃ Pathway and cAMP Inhibition
The P2Y₁₂ and P2Y₁₃ receptors are coupled to the Gi family of G proteins.[5][6] Upon activation by 2-MeSADP, the α subunit of Gi dissociates and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][4] cAMP is a crucial negative regulator of platelet activation; therefore, its reduction by 2-MeSADP promotes and sustains platelet aggregation.[9]
Experimental Protocols
The elucidation of 2-MeSADP's mechanism of action relies on a suite of well-established experimental procedures.
Platelet Aggregation Assay
This assay directly measures the primary physiological effect of 2-MeSADP on platelets.
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Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in citrate-containing tubes to prevent coagulation. The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells.
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Light Transmission Aggregometry: PRP is placed in a cuvette in an aggregometer. A baseline light transmission is established.
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Addition of 2-MeSADP: A known concentration of 2-MeSADP is added to the PRP.
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Measurement: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmission is recorded over time, providing a quantitative measure of platelet aggregation.[10]
Adenylyl Cyclase Inhibition Assay
This assay quantifies the effect of 2-MeSADP on cAMP levels.
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Platelet Preparation: Washed platelets are prepared from whole blood.
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Stimulation of Adenylyl Cyclase: Platelets are incubated with an adenylyl cyclase stimulator, such as prostaglandin E₁ (PGE₁), to elevate basal cAMP levels.
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Incubation with 2-MeSADP: The PGE₁-treated platelets are then incubated with varying concentrations of 2-MeSADP.
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cAMP Measurement: The reaction is stopped, and the platelets are lysed. The intracellular cAMP concentration is then determined using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA). A decrease in cAMP levels in the presence of 2-MeSADP indicates Gi-coupled receptor activation.[4]
Calcium Mobilization Assay
This assay measures the 2-MeSADP-induced increase in intracellular calcium.
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Cell Loading: Platelets or cells expressing the P2Y₁ receptor are loaded with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM.
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Baseline Fluorescence Measurement: The baseline fluorescence of the loaded cells is measured using a fluorometer or a fluorescence microscope.
-
Addition of 2-MeSADP: 2-MeSADP is added to the cells.
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Fluorescence Measurement: The change in fluorescence intensity is recorded over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration, indicating Gq-coupled receptor activation.[7][8]
Conclusion
2-Methylthioadenosine 5'-diphosphate trisodium salt is a pivotal pharmacological tool for investigating the roles of P2Y₁, P2Y₁₂, and P2Y₁₃ receptors in cellular signaling. Its potent agonism and the distinct downstream pathways activated by these receptors make it an invaluable compound in the study of platelet biology, thrombosis, and other physiological processes. A thorough understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is essential for its effective application in research and the development of novel therapeutics targeting the purinergic signaling system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Methylthioadenosine diphosphate trisodium salt | Tocris Bioscience [tocris.com]
- 3. 2-(METHYLTHIO)-ADENOSINE 5'-TRIHYDROGEN DIPHOSPHATE TRISODIUM CAS#: 34983-48-7 [amp.chemicalbook.com]
- 4. 2-Methylthioadenosine[beta-32P]diphosphate. An agonist and radioligand for the receptor that inhibits the accumulation of cyclic AMP in intact blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. The Role of P2Y12 Receptor and Activated Platelets During Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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